molecular formula C19H21ClN2O B5853501 1-(3-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine

1-(3-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine

Katalognummer B5853501
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: QNFXKJAKLTZBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine, commonly known as CDMBP, is a piperazine derivative that has been extensively studied for its pharmacological properties. It is a potent and selective serotonin receptor agonist that has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

CDMBP acts as a potent and selective agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
CDMBP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, particularly depression, anxiety, and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CDMBP in lab experiments is its potent and selective agonist activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This allows for the precise modulation of neurotransmitter release and the activation of various signaling pathways. However, one limitation of using CDMBP in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Zukünftige Richtungen

There are several future directions that could be explored in the study of CDMBP. One potential direction is the development of more potent and selective agonists of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Another potential direction is the investigation of the potential therapeutic applications of CDMBP in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of novel delivery methods for CDMBP, such as transdermal patches or inhalation devices, could also be explored.

Synthesemethoden

The synthesis of CDMBP involves the reaction of 3-chlorophenylpiperazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CDMBP.

Wissenschaftliche Forschungsanwendungen

CDMBP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.

Eigenschaften

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-6-7-16(12-15(14)2)19(23)22-10-8-21(9-11-22)18-5-3-4-17(20)13-18/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXKJAKLTZBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[(3,4-dimethylphenyl)carbonyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.